tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the substitution reaction of an indole derivative with tert-butyl chloroformate and a cyano group. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products are often substituted indole derivatives.
Oxidation and Reduction: These reactions can modify the functional groups on the indole ring, leading to different oxidation states and reduced forms.
Cyclization Reactions: These can form complex ring structures, often catalyzed by acids or bases.
Scientific Research Applications
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the chloro and cyano groups, leading to different reactivity and applications.
tert-Butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate: Contains additional functional groups, making it more versatile in chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
tert-butyl 3-chloro-6-cyanoindole-1-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3 |
InChI Key |
AATMIVDZZUWASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.